1-ethyl-4-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
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Description
The compound is a complex organic molecule that contains several functional groups including an ethyl group, a piperazine ring, a thiadiazole ring, and an alkyne group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction known as a cyclization. The thiadiazole ring could be introduced through a condensation reaction. The alkyne group could be introduced through a dehydrohalogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and thiadiazole rings would add rigidity to the structure, while the alkyne group would introduce unsaturation .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the alkyne group could undergo addition reactions, the piperazine ring could participate in substitution reactions, and the thiadiazole ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its boiling point and melting point compared to simpler compounds. The presence of an alkyne group could make it more reactiveMechanism of Action
Properties
IUPAC Name |
5-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5OS/c1-3-21-11-13-22(14-12-21)8-4-5-15-24-17-6-9-23(10-7-17)18-19-16(2)20-25-18/h17H,3,6-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARXHIIBEREPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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